molecular formula C5H6N2O3 B1213158 6-氧代-1,4,5,6-四氢吡rida嗪-3-羧酸 CAS No. 27372-38-9

6-氧代-1,4,5,6-四氢吡rida嗪-3-羧酸

货号: B1213158
CAS 编号: 27372-38-9
分子量: 142.11 g/mol
InChI 键: VUADWGRLHPTYPI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (6-OH-THP-3-COOH) is a novel, multi-functional small molecule that has been studied extensively in recent years. 6-OH-THP-3-COOH is a cyclic organic compound that is composed of a six-membered ring structure with a carboxylic acid group attached to one of its carbon atoms. 6-OH-THP-3-COOH is a biologically active compound that has a wide range of potential applications in the fields of medicine, biochemistry, and pharmaceuticals.

科学研究应用

合成和化学反应

  1. 甲酯的合成

    6-氧代-1,4,5,6-四氢吡rida嗪-3-羧酸已被用于从醛、胺和 3-二甲氨基-2-异氰基-丙烯酸甲酯通过多组分反应 (MCR) 合成甲酯。该合成展示了该化合物有机化学的多功能性 (Illgen 等,2004)

  2. 形成各种衍生物

    该化合物一直是合成多种衍生物的关键试剂。例如,5-芳酰基-6-芳基-2-氧代-1,2,3,6-四氢吡啶嗪-4-羧酸甲酯由芳酰基丙酮酸甲酯、尿素和取代的苯甲醛的混合物合成 (Gein 等,2009)

  3. 多样性导向有机合成

    它是制造多功能试剂的组成部分,促进了有机合成中不同结构的组装。这包括噻唑和四氢吡嗪-2-羧酸甲酯衍生物的合成 (Dömling & Illgen, 2004)

  4. 催化应用

    在 C-3 位置用各种基团取代的四氢吡啶嗪已使用醛的有机催化 α-胺化制备。这些化合物被测试为有机催化剂,证明了 6-氧代-1,4,5,6-四氢吡啶嗪-3-羧酸衍生物的催化潜力 (Kalch 等,2010)

  5. 合成化学中的中间体

    该化合物用作合成各种复杂结构(如吲哚嗪和吡喃酸氨基酸)的中间体。这表明其在开发新分子和药物中的用途 (Aurich 等,2012)

  6. 化学转化

    它参与化学反应,导致多样化和功能化的二氢吡啶嗪衍生物。例如,1,4,5,6-四氢吡啶嗪充当 N-酰亚胺受体,展示了该化合物在创建新合成途径中的潜力 (Mari 等,2018)

  7. 环加成反应

    该化合物参与环加成反应,例如缺电子环丙烯和腙之间的形式 [3 + 3] 环加成,导致烷基 1,4,5,6-四氢吡啶嗪-3-羧酸酯的形成。这证明了它在制造功能化分子中的作用 (Huo 等,2019)

安全和危害

“6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water after handling, and wearing protective gloves/clothing/eye protection/face protection .

属性

IUPAC Name

6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c8-4-2-1-3(5(9)10)6-7-4/h1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUADWGRLHPTYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181809
Record name 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27372-38-9
Record name 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027372389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27372-38-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251543
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4,5,6-TETRAHYDRO-6-OXO-3-PYRIDAZINECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT09ZTP07E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The disclosed embodiments stem from the examination of several classes of compounds that quantitatively react with hydrazine to form stable organic products. The reaction of 2-ketoglutaric acid with hydrazine reacts to provide a greater than 99% yield of 6-oxo-1,4,5,6-tetrahydro-pyridazine-3-carboxylic acid (PCA) based on hydrazine as the limiting reagent. It has been found that this compound allows for the facile remediation of hydrazine under a variety of conditions. The focus of the disclosed embodiments concerns the use of 2-ketoglutaric acid or other dicarbonyl compounds for the remediation of hydrazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A number of deuterated glutamines (starting material for preparing Compound B) have previously been made, including 2,3,4-trideutero-glutamine (i.e., R2=D, R4=D, and Z=D), which was made via the deuterium reduction of 6-carboxy-3(2H)-pyridazone (see Stogniew, J. Labelled Compounds and Radiopharmaceuticals 1981, 18(6), 897-903), and 2,2,3,3,4 pentadeutero-glutamine (i.e., R2-R5=D and Z=D), which was obtained in a multi-step synthesis (see Blomquist, J. Org. Chem. 1966, 12, 4121-27). Stogniew also notes that the 5-mono-deutero-glutamine could be obtained through deuterium reduction of 4,5-dihydro-6-carboxy-3(2H)-pyridazone.
[Compound]
Name
deuterated glutamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Compound B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,3,4-trideutero-glutamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
deuterium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
2,2,3,3,4 pentadeutero-glutamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
5-mono-deutero-glutamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Reactant of Route 2
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Reactant of Route 3
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Reactant of Route 4
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Reactant of Route 5
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Reactant of Route 6
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。